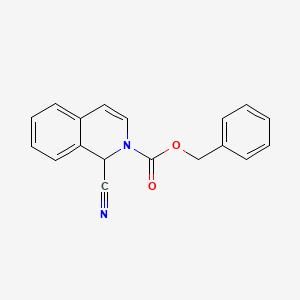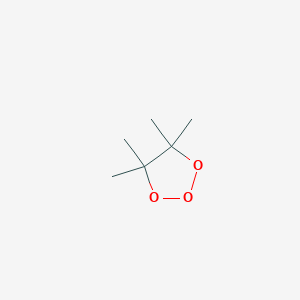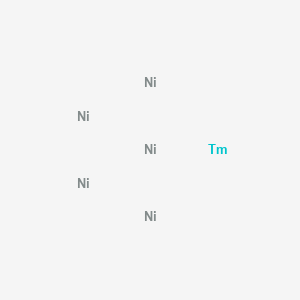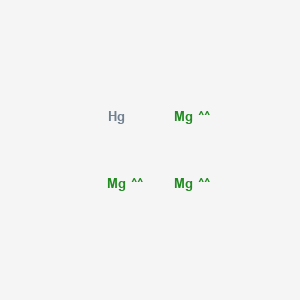
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate is an organic compound that belongs to the class of isoquinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzyl cyanide with isoquinoline-2-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield amines, and substitution may yield various substituted derivatives.
科学的研究の応用
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a similar core structure but lacking the benzyl and cyano groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Benzylisoquinoline: A compound with a similar structure but without the cyano group.
Uniqueness
Benzyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
17954-25-5 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
benzyl 1-cyano-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C18H14N2O2/c19-12-17-16-9-5-4-8-15(16)10-11-20(17)18(21)22-13-14-6-2-1-3-7-14/h1-11,17H,13H2 |
InChIキー |
QCCHDEQFKVNURN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=CC=CC=C3C2C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)



![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)




